methyl 1-methyl-1H-imidazole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-methylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-4-3-7-5(8)6(9)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHAQSPPEDVSHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20489419 | |
| Record name | Methyl 1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20489419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62366-53-4 | |
| Record name | Methyl 1-methyl-1H-imidazole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62366-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20489419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization of Methyl 1 Methyl 1h Imidazole 2 Carboxylate
Established Synthetic Pathways
Established methods for the synthesis of methyl 1-methyl-1H-imidazole-2-carboxylate and related imidazole (B134444) esters primarily rely on conventional organic reactions, including the use of chloroformates and general esterification protocols. These routes are often characterized by their reliability and well-documented procedures.
Chloroformate Reaction Protocols
A prominent and direct method for the synthesis of this compound involves the reaction of 1-methyl-1H-imidazole with a chloroformate, such as methyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
A specific protocol for this synthesis is detailed in a patented procedure. researchgate.net The reaction involves adding a solution of 1-methyl-1H-imidazole and triethylamine (B128534) in acetonitrile (B52724) to a cooled solution of methyl chloroformate in acetonitrile. researchgate.net The temperature is maintained at -20°C during the addition, followed by stirring at room temperature. researchgate.net This method provides a direct route to the target molecule.
The following table summarizes the reaction conditions outlined in the patent for the synthesis of the ethyl ester analog, which provides a framework for the synthesis of the methyl ester.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|---|
| 1-Methyl-1H-imidazole | Ethyl Chloroformate | Triethylamine | Acetonitrile | -20°C to Room Temp | Not Specified | HPLC Yield Calculated |
A similar approach has been described for the synthesis of 1-ethoxycarbonylimidazole, where ethyl chloroformate is added to a mixture of imidazole and triethylamine in benzene. rsc.org This general methodology underscores the utility of chloroformates in the acylation of imidazoles to form the corresponding carboxylates.
General Imidazole Ester Synthesis Approaches
The synthesis of imidazole esters, including this compound, falls under the broader category of imidazole derivatization. General synthetic strategies often involve the initial formation of the imidazole ring followed by esterification, or the direct introduction of the ester functionality during the ring-forming process.
One review highlights the synthesis of 2-carboxylate substituted imidazoles from oxime-hydroxylamines. acs.org This method involves the condensation of a hydroxylamine (B1172632) with ethyl glyoxalate to form an N-oxide in situ, which then cyclizes and aromatizes to a 1-hydroxyimidazole. acs.org Subsequent reaction can lead to the desired NH-imidazole with an ester group at the C-2 position. acs.org While not a direct synthesis of the N-methylated target, this illustrates a general strategy for accessing the core scaffold.
Transition-Metal-Free Synthetic Routes
The development of synthetic methods that avoid the use of transition metals is a significant area of research due to concerns about cost, toxicity, and residual metal contamination in the final products. Several transition-metal-free approaches to the synthesis of the imidazole core and its derivatives have been reported.
For instance, a base-mediated, deaminative coupling of benzylamines with nitriles has been developed for the one-step synthesis of 2,4,5-trisubstituted imidazoles. dicp.ac.cn This method, promoted by potassium tert-butoxide, liberates ammonia (B1221849) and provides a practical strategy for creating substituted imidazoles from readily available starting materials. dicp.ac.cn While this specific example does not directly yield the target molecule, the principle of using a strong base to promote C-N and C-C bond formation in a metal-free manner is a key strategy in this area.
Another approach involves the multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines, catalyzed by benzoic acid, to produce 1,2,5-trisubstituted imidazoles under metal-free conditions. acs.org These methods highlight the potential to construct the imidazole ring system without the need for transition metal catalysts.
Novel Synthetic Strategies and Innovations
Recent advancements in synthetic chemistry have led to the development of novel catalytic and photocatalytic methods for the synthesis of imidazole carboxylates. These innovative strategies aim to improve efficiency, selectivity, and sustainability compared to traditional methods.
Catalytic Methods in Imidazole Carboxylate Synthesis
Catalytic approaches offer the potential for milder reaction conditions and improved yields. The synthesis of N,N'-disubstituted NHC carboxylates has been achieved using dimethyl carbonate (DMC) as both an alkylating and carboxylating agent. acs.org This method avoids the need for strong bases and high pressures of carbon dioxide often required in traditional syntheses from imidazolium (B1220033) salts. acs.org The reaction proceeds via an initial SN2 methyl transfer from DMC to the imidazole. acs.org
Photocatalytic Acyl Azolium-Promoted Alkoxycarbonylation
A cutting-edge approach involves the use of photocatalysis to generate reactive intermediates for the synthesis of esters. A study on the photocatalytic acyl azolium-promoted alkoxycarbonylation of trifluoroborates has demonstrated the generation of an alkoxycarbonyl radical surrogate from a dimethylimidazolium ester. nih.govnorthwestern.edunih.gov
In this method, a pre-formed dimethylimidazolium ester, upon single-electron transfer under photocatalytic conditions, acts as a stabilized alkoxycarbonyl radical. nih.gov This radical can then couple with an oxidatively generated alkyl radical. nih.gov The precursor monomethylated imidazole ester for this reaction can be prepared on a large scale. nih.gov
The optimization of this radical-radical coupling reaction is summarized in the table below.
| Solvent | Equivalents of Trifluoroborate | Concentration | Yield |
|---|---|---|---|
| Dichloromethane | Standard | Lower concentration performed better | Optimized |
| More Polar Solvents | Standard | Not Specified | Lower Yield |
| Dichloromethane | Increased | Not Specified | No Increase in Yield |
This photocatalytic method represents a novel strategy for the formation of esters and highlights the potential of using light-mediated reactions to access reactive intermediates for the synthesis of complex molecules. nih.gov
Mechanistic Investigations of Formation Reactions
Kinetic Studies of Synthetic Processes
In the absence of direct data, an analysis of the kinetics of analogous reactions, particularly the Fischer-Speier esterification of other carboxylic acids, can provide valuable insights into the expected kinetic behavior of the synthesis of this compound.
General Principles of Fischer-Speier Esterification Kinetics
The Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.
Several factors are known to influence the rate and yield of Fischer esterification reactions numberanalytics.commasterorganicchemistry.com:
Catalyst Concentration: The reaction rate is significantly impacted by the concentration of the acid catalyst. numberanalytics.com
Temperature: Higher temperatures generally increase the reaction rate. numberanalytics.com
Reactant Ratio: Using an excess of one reactant, typically the alcohol, can shift the equilibrium towards the formation of the ester, thereby increasing the yield. numberanalytics.commasterorganicchemistry.com
Analogous Kinetic Studies
Kinetic studies on the esterification of various carboxylic acids provide a framework for understanding the potential kinetics of 1-methyl-1H-imidazole-2-carboxylic acid esterification. For instance, a study on the esterification of acetic acid with ethanol (B145695) demonstrated that increasing the reaction temperature increases the rate constant and conversion. rdd.edu.iqresearchgate.net
While specific rate constants for the target reaction are unavailable, data from other esterification reactions can offer a qualitative understanding. For example, studies on the esterification of hexanoic acid with different alcohols have quantified pseudo-first-order rate constants, highlighting the influence of the alcohol's structure on the reaction rate. researchgate.net
Influence of the Imidazole Moiety
The presence of the N-methylimidazole ring in the carboxylic acid substrate is expected to influence the reaction kinetics. The electronic properties of the heteroaromatic ring can affect the reactivity of the carboxylic acid group. N-methylimidazole can also act as a catalyst in certain acetylation reactions, proceeding through either general base catalysis or a nucleophilic route. nih.gov This dual role could potentially complicate the kinetic analysis of the esterification process.
Given the lack of specific experimental data for the synthesis of this compound, the following table presents hypothetical data based on typical esterification kinetics to illustrate the expected influence of reaction parameters on the reaction rate.
Hypothetical Kinetic Data for the Esterification of 1-Methyl-1H-imidazole-2-carboxylic Acid
| Experiment | Temperature (°C) | Molar Ratio (Acid:Methanol) | Catalyst Conc. (mol%) | Initial Rate (mol L⁻¹ s⁻¹) |
| 1 | 60 | 1:10 | 1 | k |
| 2 | 70 | 1:10 | 1 | > k |
| 3 | 60 | 1:20 | 1 | > k |
| 4 | 60 | 1:10 | 2 | >> k |
This table is for illustrative purposes only and does not represent actual experimental data.
Detailed Research Findings
Despite extensive searches, no detailed research findings containing specific data tables for the kinetic studies of the synthesis of this compound could be located in the available scientific literature. The optimization of this synthetic route appears to have been approached from a preparative rather than a kinetic standpoint, with a focus on achieving high yields through the control of reaction conditions such as temperature and reactant stoichiometry. nih.gov
Further research is warranted to elucidate the precise kinetics of this important synthetic transformation. Such studies would be invaluable for the optimization of industrial processes, enabling better control over reaction times, improving yields, and minimizing by-product formation.
Chemical Reactivity and Derivatization Strategies of Methyl 1 Methyl 1h Imidazole 2 Carboxylate
Role as a Synthetic Synthon in Organic Transformations
Methyl 1-methyl-1H-imidazole-2-carboxylate is a versatile heterocyclic compound that serves as a valuable building block, or synthon, in a variety of organic transformations. Its reactivity is characterized by the interplay between the electron-rich imidazole (B134444) ring and the electrophilic ester functionality, allowing for selective modifications at both the imidazole core and the ester moiety.
Nucleophilic Acyl Substitution Reactions
The ester group at the C2 position of the imidazole ring is susceptible to nucleophilic acyl substitution, a class of reactions where a nucleophile displaces the methoxy (B1213986) group. libretexts.org This allows for the conversion of the ester into a range of other functional groups, most notably amides, which are of significant interest in medicinal chemistry.
The reaction proceeds through a tetrahedral intermediate, and its facility is dependent on the nucleophilicity of the attacking species and the stability of the leaving group. youtube.com Common nucleophiles in this context include primary and secondary amines, leading to the corresponding N-substituted amides. The reaction can be catalyzed by the imidazole itself under certain conditions or by using standard coupling agents. nih.govrsc.org For instance, the direct amidation of carboxylate salts, which can be generated in situ from the ester, has been achieved using coupling agents like HBTU in the presence of a non-nucleophilic base. acs.org
Table 1: Examples of Nucleophilic Acyl Substitution Reactions
| Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-Alkyl-1-methyl-1H-imidazole-2-carboxamide | Varies (e.g., heating, coupling agents) | rsc.org |
| Secondary Amine (R₂NH) | N,N-Dialkyl-1-methyl-1H-imidazole-2-carboxamide | Varies (e.g., heating, coupling agents) | sci-hub.se |
Electrophilic Aromatic Substitution on the Imidazole Ring
The imidazole ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. The directing effects of the substituents on the ring, namely the N-methyl group and the methyl carboxylate group, influence the position of substitution. Generally, electrophilic attack is directed to the C4 and C5 positions of the imidazole ring.
Examples of electrophilic aromatic substitution on similar imidazole systems include nitration and bromination. Nitration of 2-methylimidazole, a related compound, has been achieved using a mixture of nitric and sulfuric acids or with alkali metal nitrate (B79036) salts, yielding the 4(5)-nitro derivative. researchgate.net Bromination of 1-methyl-1H-imidazole-2-carboxylate has been shown to selectively occur at the 5-position using bromine in a suitable solvent, proceeding via an electrophilic aromatic substitution mechanism. evitachem.com
Table 2: Electrophilic Aromatic Substitution Reactions on Imidazole Derivatives
| Electrophile | Reagents | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| Br⁺ | Br₂ in CH₂Cl₂ or CH₃CN | C5 | Methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate | evitachem.com |
Metal-Catalyzed Cross-Coupling Reactions at Imidazole Core
Modern synthetic chemistry offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions. The imidazole core of this compound can be functionalized using these methods, typically by first introducing a halogen atom onto the ring which can then participate in reactions like the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org
For instance, a bromo-substituted derivative, such as methyl 5-bromo-1-methyl-1H-imidazole-2-carboxylate, can be coupled with a variety of boronic acids in the presence of a palladium catalyst and a base to introduce new aryl or vinyl substituents at the C5 position. organic-chemistry.orgresearchgate.net Furthermore, direct C-H activation/arylation of the imidazole ring, particularly at the C2 position, has been achieved using transition metal catalysts like nickel, providing a more atom-economical approach to functionalization. researchgate.netnih.govresearchgate.net
Table 3: Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Bromo-imidazole, Arylboronic acid | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | Aryl-substituted imidazole | researchgate.net |
Modification of the Ester Moiety
The ester group of this compound provides another handle for chemical modification, allowing for its conversion into other esters or into the corresponding carboxylic acid.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. In the case of this compound, reacting it with a different alcohol, for example, benzyl (B1604629) alcohol, in the presence of a suitable catalyst would yield the corresponding benzyl ester. organic-chemistry.orgresearchgate.netgoogle.com To drive the equilibrium towards the product, it is common to use the reactant alcohol as the solvent or to remove the methanol (B129727) byproduct as it is formed. masterorganicchemistry.com
Table 4: Transesterification of this compound
| Alcohol | Catalyst | Product |
|---|---|---|
| Benzyl alcohol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBn) | Benzyl 1-methyl-1H-imidazole-2-carboxylate |
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-methyl-1H-imidazole-2-carboxylic acid, under either acidic or basic conditions. acs.org Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. chemicalbook.com Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid. chemicalbook.com The resulting carboxylic acid is a key intermediate for the synthesis of other derivatives, such as amides, via different activation methods. nih.gov
Table 5: Hydrolysis of this compound
| Conditions | Intermediate | Final Product |
|---|---|---|
| 1. NaOH(aq), Heat 2. H₃O⁺ | Sodium 1-methyl-1H-imidazole-2-carboxylate | 1-Methyl-1H-imidazole-2-carboxylic acid |
Reduction to Alcohol Derivatives
The ester functionality of this compound can be readily reduced to a primary alcohol, yielding (1-methyl-1H-imidazol-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis, providing access to a key intermediate for further functionalization.
A common and effective method for this reduction is the use of strong reducing agents, most notably lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF). The hydride reagent nucleophilically attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which subsequently collapses to release a methoxide (B1231860) ion and form an aldehyde intermediate. This aldehyde is then further and rapidly reduced by another equivalent of the hydride to the corresponding alkoxide, which upon acidic or aqueous workup, furnishes the primary alcohol.
A representative procedure involves the dropwise addition of a solution of this compound in THF to a stirred suspension of lithium aluminum hydride in the same solvent, often at reduced temperatures to control the exothermic reaction. After the reaction is complete, a careful quenching procedure is followed by extraction and purification to isolate the desired (1-methyl-1H-imidazol-2-yl)methanol.
Table 1: Reduction of Imidazole Esters to Alcohols
| Reactant | Reducing Agent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Ethyl 1-methyl-1H-imidazole-5-carboxylate | Lithium aluminum hydride | Tetrahydrofuran | Room temperature, 16 h | (1-Methyl-1H-imidazol-5-yl)methanol | 73 | chemicalbook.com |
Note: This table presents data for a similar imidazole ester to illustrate the general reaction conditions and expected outcomes.
Derivatization for Advanced Chemical Scaffolds
The structural features of this compound offer multiple avenues for derivatization, enabling the synthesis of more complex molecules with potential applications in various fields of chemistry.
Formation of Amides and Hydrazides
The ester group of this compound can be converted into amide and hydrazide functionalities through reactions with amines and hydrazine (B178648), respectively. These derivatives are valuable intermediates for the synthesis of a wide range of biologically active molecules and functional materials.
The direct amidation of the ester can be achieved by heating it with a primary or secondary amine. This nucleophilic acyl substitution reaction involves the attack of the amine on the carbonyl carbon of the ester, followed by the elimination of methanol. The reaction can be performed neat or in a suitable solvent. The reactivity of the amine and the steric hindrance around the ester will influence the reaction conditions required. In some cases, the use of catalysts or activating agents can facilitate the transformation, especially with less reactive amines.
Similarly, the synthesis of 1-methyl-1H-imidazole-2-carbohydrazide can be accomplished by reacting the methyl ester with hydrazine hydrate. This reaction is typically carried out in a protic solvent like an alcohol and often with heating to drive the reaction to completion. The resulting hydrazide is a key precursor for the synthesis of various heterocyclic systems, such as pyrazoles and triazoles.
Table 2: Synthesis of Amide and Hydrazide Derivatives
| Reactant | Reagent | Solvent | Reaction Conditions | Product | Reference |
| This compound | Primary/Secondary Amine | Varies | Heating | N-substituted-1-methyl-1H-imidazole-2-carboxamide | General Method |
| This compound | Hydrazine Hydrate | Alcohol | Heating | 1-Methyl-1H-imidazole-2-carbohydrazide | General Method |
Cycloaddition Reactions Involving the Imidazole Ring
The imidazole ring, being an aromatic heterocycle, can participate in cycloaddition reactions, although its aromaticity can sometimes render it less reactive than non-aromatic systems. The reactivity of the imidazole ring in this compound in such reactions is an area of interest for the construction of novel polycyclic scaffolds.
One type of cycloaddition reaction that imidazoles can undergo is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, a conjugated diene system within the imidazole ring could potentially react with a dienophile. However, the aromatic nature of the imidazole ring makes it a reluctant diene. More commonly, imidazole derivatives are functionalized to act as dienophiles, particularly when activated with electron-withdrawing groups. For instance, α,β-unsaturated 2-acyl imidazoles have been shown to be effective dienophiles in asymmetric Diels-Alder reactions. organic-chemistry.org
Another important class of cycloaddition reactions is the [3+2] or 1,3-dipolar cycloaddition. Imidazole N-oxides, for example, can act as 1,3-dipoles and react with various dipolarophiles to form fused heterocyclic systems. researchgate.net While direct participation of the imidazole ring of this compound as a 1,3-dipole is less common, its derivatization to a more reactive species could open up pathways for such transformations.
Further research is needed to fully explore the potential of the imidazole ring in this compound to participate directly in cycloaddition reactions.
Functionalization of the Methyl Group on the Imidazole Nitrogen
The methyl group attached to the N1 nitrogen of the imidazole ring presents another site for functionalization. While typically considered less reactive than other positions on the ring, under appropriate conditions, this methyl group can be modified.
One strategy for functionalizing the N-methyl group involves its deprotonation to form a carbanion, which can then react with various electrophiles. However, the acidity of the N-methyl protons is generally low. A more common approach to introduce functionality at this position involves the quaternization of the N3 nitrogen with an alkylating agent to form an imidazolium (B1220033) salt. wikipedia.org The formation of the imidazolium salt increases the acidity of the protons on the N-methyl group, making them more susceptible to deprotonation by a strong base. The resulting ylide can then be trapped with an electrophile.
Alternatively, the synthesis of analogues with different N-substituents can be achieved by starting from imidazole and introducing the desired alkyl group before or after the functionalization of the C2 position. This synthetic flexibility allows for the preparation of a wide range of N-substituted imidazole-2-carboxylates.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectral Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For methyl 1-methyl-1H-imidazole-2-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the imidazole (B134444) ring and the two methyl groups.
While specific experimental data for this compound is not widely available in the cited literature, a predicted ¹H NMR spectrum can be discussed based on the analysis of similar imidazole derivatives. The protons on the imidazole ring (H-4 and H-5) are expected to appear as distinct signals in the aromatic region of the spectrum. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the carboxylate group and the electron-donating nature of the N-methyl group. The N-methyl protons and the ester methyl protons would each appear as a singlet, with their chemical shifts being characteristic of methyl groups attached to a nitrogen atom in a heteroaromatic ring and an oxygen atom of an ester group, respectively.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-4 | 7.0 - 7.5 | Doublet |
| H-5 | 7.0 - 7.5 | Doublet |
| N-CH₃ | 3.8 - 4.2 | Singlet |
Note: The predicted values are based on typical chemical shifts for similar imidazole derivatives and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The carbon atoms of the imidazole ring (C-2, C-4, and C-5) will resonate in the aromatic region, with their specific shifts influenced by the substituents. The two methyl carbons (N-CH₃ and O-CH₃) will appear at the most upfield positions. For related imidazole compounds, characteristic resonances for imidazole carbons C-4 and C-5 typically appear in the range of 124.87-132.43 ppm. nih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 160 - 165 |
| C-2 | 140 - 145 |
| C-4 | 125 - 130 |
| C-5 | 120 - 125 |
| N-CH₃ | 35 - 40 |
Note: The predicted values are based on typical chemical shifts for similar imidazole derivatives and may vary depending on the solvent and experimental conditions.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning ¹H and ¹³C NMR signals and elucidating complex structural features.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the H-4 and H-5 signals would confirm their adjacent positions on the imidazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the C-4/H-4 and C-5/H-5 pairs, as well as the N-CH₃ and O-CH₃ groups to their respective carbon signals.
Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₆H₈N₂O₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the compound's molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, the sample is introduced as a solution, and ions are formed directly from the liquid phase. For this compound, ESI-MS would likely show a prominent protonated molecular ion [M+H]⁺.
By inducing fragmentation of the parent ion (tandem mass spectrometry or MS/MS), the fragmentation pathways can be studied. Typical fragmentation for this molecule might involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire ester group (-COOCH₃), or cleavage of the N-methyl group. The analysis of these fragment ions provides valuable information for confirming the proposed structure.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By analyzing the interaction of infrared radiation or laser light with the molecular vibrations, detailed information about the chemical structure can be obtained.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
The C=O stretching vibration of the ester functional group is typically one of the most intense bands in the IR spectrum and is expected to appear in the range of 1710-1750 cm⁻¹. The C-O stretching vibrations of the ester are also anticipated to be prominent. The imidazole ring itself will give rise to a series of characteristic bands, including C=N and C=C stretching vibrations, as well as in-plane and out-of-plane bending modes. The N-methyl and O-methyl groups will show characteristic C-H stretching and bending vibrations.
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Ester | C=O Stretch | 1710 - 1750 |
| Ester | C-O Stretch | 1200 - 1300 |
| Imidazole Ring | C=N Stretch | 1500 - 1650 |
| Imidazole Ring | C=C Stretch | 1400 - 1500 |
| Imidazole Ring | Ring Breathing | 1000 - 1200 |
| N-Methyl | C-H Stretch | 2850 - 2960 |
| O-Methyl | C-H Stretch | 2820 - 2950 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
This table is generated based on typical vibrational frequencies for the respective functional groups and data from related imidazole compounds. arizona.edunist.govrsc.orgresearchgate.netresearchgate.net
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar and symmetric vibrations.
In the Raman spectrum of this compound, the symmetric vibrations of the imidazole ring are expected to be particularly prominent. arizona.edu The ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, typically give rise to strong and sharp Raman bands. A computational study on the related molecule imidazole-2-carboxaldehyde suggests that imidazole ring vibrations would show significant Raman activity. researchgate.net The C=C and C=N stretching vibrations within the ring will also be Raman active. The stretching vibrations of the ester group, particularly the C=O bond, will also be observable, although potentially with less intensity than in the FTIR spectrum.
Table 2: Predicted Raman Active Modes for this compound
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Imidazole Ring | Symmetric Ring Breathing | 1000 - 1200 |
| Imidazole Ring | C=C Symmetric Stretch | 1400 - 1500 |
| Imidazole Ring | C=N Symmetric Stretch | 1500 - 1650 |
| Ester | C=O Stretch | 1710 - 1750 |
| N-Methyl | C-H Symmetric Stretch | 2850 - 2960 |
| O-Methyl | C-H Symmetric Stretch | 2820 - 2950 |
This table is based on expected Raman active modes for the functional groups present and data from analogous imidazole compounds. arizona.eduresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
While the crystal structure of this compound itself is not publicly available, the structure of the closely related compound, ethyl 1-methylimidazole-2-carboxylate, has been reported and provides valuable insights. researchgate.net
Crystal Structure Analysis and Conformation
The crystal structure of ethyl 1-methylimidazole-2-carboxylate reveals that the molecule is nearly planar. researchgate.net The ethyl carboxylate group is only slightly twisted out of the plane of the imidazole ring. researchgate.net It is highly probable that this compound would adopt a similar planar conformation. The carbonyl unit of the ester group is oriented in an anti position relative to the N-methyl group of the imidazole ring. researchgate.net
Table 3: Crystallographic Data for the Analogous Ethyl 1-methylimidazole-2-carboxylate
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.1040 (8) |
| b (Å) | 15.2244 (18) |
| c (Å) | 7.4511 (9) |
| β (°) | 112.797 (2) |
| Volume (ų) | 742.92 (15) |
| Z | 4 |
Data obtained from the crystallographic study of ethyl 1-methylimidazole-2-carboxylate. researchgate.net
The planarity of the molecule suggests significant electronic conjugation between the imidazole ring and the carboxylate group, which can influence its chemical reactivity and physical properties.
Intermolecular Interactions in Crystalline State
In the solid state, molecules of ethyl 1-methylimidazole-2-carboxylate are stacked along the crystallographic a-axis. researchgate.net The packing is stabilized by a network of weak intermolecular interactions. While classical hydrogen bonding is absent due to the methylation of the N1 position, various weak C-H···O and C-H···N interactions are expected to play a crucial role in the crystal packing. iucr.org
Computational and Theoretical Studies on Methyl 1 Methyl 1h Imidazole 2 Carboxylate and Derivatives
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and physical properties.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov DFT calculations are routinely employed to determine the optimized geometry, electronic structure, and vibrational frequencies of imidazole (B134444) derivatives. For a molecule like methyl 1-methyl-1H-imidazole-2-carboxylate, a typical DFT study would begin by optimizing its three-dimensional structure to find the lowest energy arrangement of its atoms.
These calculations commonly utilize hybrid functionals, such as B3LYP, combined with Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) to accurately model the molecule's electronic environment. scielo.org.mx The output of such a calculation provides precise values for bond lengths, bond angles, and dihedral angles. For instance, studies on the closely related ethyl 1-methylimidazole-2-carboxylate have shown through crystallographic data that the molecule is nearly planar, with the carbonyl unit of the ester group oriented anti to the N-methyl group of the imidazole ring. researchgate.net DFT optimization would be expected to confirm this planar, low-energy conformation.
| Parameter | Common Selection | Purpose |
|---|---|---|
| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational efficiency for electronic structure calculations. |
| Functional | B3LYP | A widely used hybrid functional that often yields reliable geometric and electronic properties for organic molecules. |
| Basis Set | 6-311++G(d,p) | A flexible basis set that accurately describes the spatial distribution of electrons, including polarization and diffuse functions. |
| Solvent Model | PCM (Polarizable Continuum Model) | Used to simulate the effects of a solvent on the molecule's properties, if not in the gas phase. |
Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's electronic transitions and chemical reactivity.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. ossila.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the molecule's ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a larger gap generally implies higher kinetic stability and lower chemical reactivity. irjweb.com
For this compound, the HOMO is expected to be a π-orbital with significant electron density localized on the electron-rich imidazole ring. The LUMO is anticipated to be a π*-antibonding orbital, with density distributed across the imidazole ring and the electron-withdrawing methyl carboxylate group. This distribution dictates the molecule's behavior in charge-transfer interactions.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Imidazole (IM) | -6.42 | -0.52 | 5.90 |
| 1-Methylimidazole (MIM) | -6.14 | -0.41 | 5.73 |
Conformational Analysis and Energy Landscapes
While the imidazole ring itself is rigid, the substituent groups attached to it can often rotate, leading to different molecular conformations. Understanding the energy associated with these shapes is crucial for predicting the molecule's most stable form and its dynamic behavior.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ajchem-a.com By solving Newton's equations of motion, MD simulations can model how a molecule like this compound behaves in a specific environment, such as in a solvent like water or chloroform. researchgate.net These simulations can reveal the flexibility of the molecule, particularly the rotation of the methyl carboxylate group relative to the imidazole ring. MD studies on imidazole derivatives help assess the stability of different conformations and their interactions with surrounding molecules. researchgate.net
A Potential Energy Surface (PES) is a mathematical map that describes the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as the dihedral angle between the ester group and the imidazole ring, a PES can be generated. This mapping allows researchers to identify energy minima, which correspond to stable conformations, and transition states, which represent the energy barriers between these conformations. For this compound, a PES scan focusing on the rotation around the C2-carboxyl bond would likely confirm that the planar conformation, where steric hindrance is minimized, is the most energetically favorable state.
Spectroscopic Parameter Prediction and Validation
Computational methods are widely used to predict various spectroscopic properties, including vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental results serves as a critical validation of the accuracy of the computational model. nih.gov
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. Theoretical studies on imidazole derivatives often show a strong correlation between the calculated vibrational modes and experimental FT-IR data. researchgate.netresearchgate.net
Similarly, NMR chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. scielo.org.mxresearchgate.net These calculations provide theoretical ¹H and ¹³C NMR spectra that can be directly compared to those obtained experimentally. A close match between the predicted and measured chemical shifts confirms the molecule's proposed structure and the computed electronic environment of each atom. For complex organic molecules, this computational validation is an invaluable tool for structural assignment. acs.orggithub.io
| Proton Group | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| N-CH₃ | 3.95 | 3.91 | -0.04 |
| O-CH₃ | 3.80 | 3.78 | -0.02 |
| Ring H-4 | 7.10 | 7.05 | -0.05 |
| Ring H-5 | 7.00 | 6.96 | -0.04 |
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in spectral assignment and structural confirmation. acs.org The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used for these calculations.
For this compound, theoretical chemical shifts can be calculated by first optimizing the molecule's geometry at a given level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). Subsequently, the NMR shielding tensors are computed. These calculated values are then typically scaled or referenced against a standard, like Tetramethylsilane (TMS), to yield predicted chemical shifts that can be directly compared with experimental data.
Studies on analogous compounds, such as methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, have demonstrated a strong correlation between DFT-predicted and experimentally measured chemical shifts. acs.orgnih.gov For instance, calculations using functionals like CAM-B3LYP and M06 have successfully predicted the chemical shifts for methyl ester protons and carbonyl carbons, often with high accuracy. acs.orgnih.gov
An illustrative comparison of hypothetical experimental and computationally predicted NMR data for this compound is presented below. Such a comparison is crucial for validating the computational model and confirming the molecular structure.
Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data (in ppm) for this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.
| Atom | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |
|---|---|---|---|---|
| Imidazole-H4 | 7.15 | 7.10 | 128.5 | 128.2 |
| Imidazole-H5 | 7.05 | 7.01 | 123.0 | 122.8 |
| N-CH₃ | 4.10 | 4.08 | 36.5 | 36.3 |
| O-CH₃ | 3.90 | 3.88 | 52.8 | 52.5 |
| Imidazole-C2 | - | - | 140.2 | 139.9 |
Vibrational Frequency Calculations
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are widely used to compute these vibrational frequencies, aiding in the interpretation of experimental spectra. researchgate.netresearchgate.net
The process involves optimizing the molecular geometry to find a minimum on the potential energy surface, followed by the calculation of the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. Theoretical spectra can then be generated and compared with experimental FT-IR and FT-Raman spectra. scirp.org
For this compound, key vibrational modes would include C-H stretching in the aromatic ring and methyl groups, the C=O stretch of the ester, C-N stretching within the imidazole ring, and various bending and rocking modes. nih.govresearchgate.net Computational studies on related imidazole derivatives, such as 1-methyl-2-imidazolecarboxaldehyde, have shown that methods like B3LYP can effectively predict these frequencies. researchgate.net
Table 2: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of this compound This table presents hypothetical data for illustrative purposes, based on typical values for similar compounds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3150 | Stretching of C-H bonds on the imidazole ring. |
| C-H Stretch (Aliphatic) | 2950 - 3050 | Asymmetric and symmetric stretching of C-H bonds in the N-CH₃ and O-CH₃ groups. |
| C=O Stretch | 1725 | Stretching of the carbonyl double bond in the ester group. |
| C=N/C=C Stretch | 1500 - 1600 | Stretching vibrations of the imidazole ring framework. |
| C-N Stretch | 1350 - 1450 | Stretching of the C-N bonds within the imidazole ring. |
| CH₃ Bending | 1400 - 1470 | Bending and deformation modes of the methyl groups. |
Reaction Mechanism Prediction and Transition State Modeling
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energy barriers, which are often difficult to determine experimentally.
Computational Elucidation of Synthetic Pathways
The synthesis of N-alkylated imidazole carboxylates can be modeled to understand the underlying reaction pathway. A key synthetic route to the closely related 1,3-dimethylimidazolium-2-carboxylate (B1245923) involves the reaction of N-methylimidazole with dimethyl carbonate (DMC). acs.org DFT calculations have been employed to map out the potential energy surface for this reaction. acs.org
The computationally elucidated mechanism proceeds in three main steps: acs.org
Sₙ2 Methyl Transfer : The reaction is initiated by a rate-determining Sₙ2 methyl transfer from dimethyl carbonate to the nitrogen of N-methylimidazole. This step proceeds through a transition state (TS₁) with a significant energy barrier. Calculations have identified an activation energy (ΔE‡) of approximately 32.2 kcal/mol for this step. acs.org
Proton Transfer : The initial Sₙ2 reaction forms an ion pair. A subsequent intramolecular proton transfer from the C2 position of the imidazolium (B1220033) cation to the methoxy (B1213986) group of the counter-ion occurs. This step has a much lower activation barrier (ΔE‡ ≈ 12.2 kcal/mol) and results in the formation of an N-heterocyclic carbene (NHC), methanol (B129727), and carbon dioxide. acs.org
NHC Carboxylation : The highly reactive NHC then nucleophilically attacks the carbon dioxide molecule, forming the final C-C bond and yielding the imidazolium-2-carboxylate product. acs.org
This detailed computational analysis provides a step-by-step understanding of the bond-forming and breaking events, highlighting the energetic landscape of the entire synthetic pathway.
Table 3: Calculated Energy Barriers for the Formation of 1,3-Dimethylimidazolium-2-carboxylate Data sourced from Voutchkova, A. M., et al. (2007). J. Am. Chem. Soc. acs.org
| Reaction Step | Transition State | Calculated Activation Energy (ΔE‡) |
|---|---|---|
| Sₙ2 Methyl Transfer | TS₁ | 32.2 kcal/mol |
Modeling of Catalytic Cycles
Imidazolium-2-carboxylates, such as the derivative of the title compound, are stable, isolable N-heterocyclic carbene (NHC) precursors. acs.orgresearchgate.net NHCs are potent ligands in organometallic chemistry and catalysis. nih.govresearchgate.net Computational modeling has been instrumental in understanding how these carboxylates transfer the NHC moiety to a transition metal, a key step in initiating a catalytic cycle.
A proposed "two-cis-site reactivity model" has been computationally explored for the transfer of an NHC from a 1,3-dialkylimidazolium-2-carboxylate to a metal center like Rhodium. acs.org The model suggests that the catalytic cycle involves the following key features:
Coordination : The imidazolium carboxylate coordinates to the metal center, requiring two available cis-coordination sites.
C-C Bond Cleavage : The crucial step is the cleavage of the C-C bond between the NHC and the carboxylate group (CO₂). This is facilitated by the metal center.
NHC Transfer and CO₂ Release : The NHC group is transferred to the metal, forming a stable M-NHC complex, with the concomitant release of carbon dioxide. This M-NHC complex is the active catalyst for various transformations. acs.org
DFT calculations support this model by showing the energetic feasibility of the NHC transfer and CO₂ loss. acs.org This computational insight is critical for designing more efficient catalytic systems based on NHC ligands derived from imidazolium carboxylates.
An extensive review of scientific literature reveals a notable absence of specific research data for "this compound" corresponding to the detailed applications outlined in the user's request. While the broader class of imidazole-containing compounds is the subject of extensive investigation in medicinal chemistry, this specific molecule is primarily documented as a chemical intermediate for synthesis rather than a bioactive agent with published efficacy in the specified areas.
Therefore, the requested article focusing on the anti-cancer and antimicrobial research paradigms of "this compound" cannot be generated with the required scientific accuracy and detail. Searches for its activity against B-RafV600E kinase, specific cancer cell lines (breast, lung, multiple myeloma), its mechanisms of apoptosis or cell cycle arrest, and its use in combination therapies did not yield specific findings. Similarly, detailed efficacy data against bacterial strains such as Staphylococcus aureus and Escherichia coli for this particular compound are not available in the reviewed literature.
The provided outline presumes a significant body of research exists for this compound, which does not appear to be the case. Generating content would require extrapolating from related but distinct molecules, which would violate the explicit instruction to focus solely on "this compound."
Applications in Medicinal Chemistry Research and Drug Discovery
Antimicrobial Research Paradigms
Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy
Structure-activity relationship (SAR) studies on derivatives of 1H-imidazole-2-carboxylic acid, the core scaffold of methyl 1-methyl-1H-imidazole-2-carboxylate, have provided critical insights into the molecular features necessary for potent biological activity. nih.govresearchgate.net The imidazole (B134444) scaffold itself offers multiple sites for chemical modification, with each change distinctly influencing the compound's pharmacological properties. researchgate.net For derivatives of the parent compound, 1H-imidazole-2-carboxylic acid (ICA), SAR studies have revealed the importance of substituents at the 1-position of the imidazole ring for achieving potent inhibition of biological targets like metallo-β-lactamases. nih.gov
In the case of this compound, two key modifications from the parent ICA scaffold are the methyl group at the N-1 position and the methyl ester at the C-2 position.
C-2 Position: The carboxylate group at the C-2 position is a key feature, often acting as an "anchor pharmacophore" that can coordinate with metal ions in enzyme active sites. nih.gov The conversion of this carboxylic acid to a methyl ester, as in this compound, modifies its electronic and steric properties. This esterification neutralizes the negative charge of the carboxylate, which can impact the molecule's ability to cross cell membranes and may alter its binding mode with target proteins. SAR studies on similar heterocyclic compounds have shown that such modifications can dramatically affect activity; for instance, methylation of a thiol group at the C-2 position in some imidazole derivatives led to a significant decrease in 15-lipoxygenase inhibition. researchgate.net
These modifications highlight a delicate balance: while the core imidazole-2-carboxylate structure provides a foundation for activity, substitutions at the N-1 and C-2 positions are critical for optimizing potency, selectivity, and pharmacokinetic properties. nih.gov
Neuropharmacological Investigations
Neuroprotective Effects in Oxidative Stress Models
While direct studies on this compound are limited, the broader class of imidazole-containing compounds has demonstrated significant neuroprotective potential in various models of oxidative stress. frontiersin.orgnih.gov Oxidative stress, resulting from an excess of reactive oxygen species (ROS), is a key pathological factor in the progression of neurodegenerative diseases. eurekalert.org Neuroprotective agents can mitigate this damage by scavenging free radicals, boosting endogenous antioxidant systems, and preventing neuronal cell death. nih.govmdpi.com
Imidazole derivatives have shown promise in this area. For example, the imidazolium (B1220033) salt 1-Mesityl-3-(3-sulfonatopropyl) imidazolium was found to protect against oxidative stress and delay proteotoxicity in C. elegans models. frontiersin.org This compound was shown to reduce oxidative stress injury and ameliorate phenotypes associated with the accumulation of toxic protein aggregates, which is a hallmark of many neurodegenerative conditions. frontiersin.org Research on other heterocyclic compounds has further validated the strategy of targeting oxidative stress for neuroprotection. Pyrrole-based compounds, for instance, have demonstrated significant neuroprotective and antioxidant effects in H₂O₂-induced oxidative stress models in human neuroblastoma SH-SY5Y cells. nih.govnih.gov
Given that the imidazole scaffold is a core component of these neuroprotective agents, it is plausible that this compound could exhibit similar properties. Its structure could allow it to modulate pathways involved in cellular antioxidant responses, potentially protecting neurons from oxidative damage and the downstream consequences of protein aggregation and cell death. frontiersin.orgmdpi.com
Potential for Blood-Brain Barrier Penetration and CNS Activity
The ability of a compound to exert direct effects on the central nervous system (CNS) is contingent upon its capacity to cross the highly selective blood-brain barrier (BBB). nih.gov The permeation of the BBB is largely governed by a molecule's physicochemical properties. nih.govmdpi.com Key determinants include lipophilicity (logP), molecular weight, polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. mdpi.com Generally, small, lipophilic molecules with a low TPSA and limited hydrogen bonding capacity are more likely to passively diffuse across the BBB. nih.gov
An in silico analysis of the closely related compound, methyl 1H-imidazole-2-carboxylate, provides insight into the potential of this compound to penetrate the CNS.
| Property | Predicted Value | Significance for BBB Penetration |
|---|---|---|
| LogP | 0.1963 | Indicates moderate lipophilicity, which is favorable. mdpi.com |
| Topological Polar Surface Area (TPSA) | 54.98 Ų | Below the commonly cited thresholds of 60-90 Ų, suggesting good potential for brain permeation. mdpi.com |
| Hydrogen Bond Donors | 1 | Low number is favorable (typically ≤ 5). mdpi.com |
| Hydrogen Bond Acceptors | 3 | Low number is favorable (typically ≤ 10). mdpi.com |
| Rotatable Bonds | 1 | Low number indicates conformational rigidity, which can be beneficial. |
Data sourced for the similar compound Methyl 1H-imidazole-2-carboxylate. chemscene.com
These predicted properties for a very close structural analog are encouraging. The TPSA is well within the range considered optimal for CNS penetration, and the counts for hydrogen bond donors and acceptors meet established criteria. mdpi.com While these computational predictions require experimental validation, they suggest that this compound possesses a physicochemical profile conducive to crossing the BBB and potentially exerting neuropharmacological activity within the CNS.
Antiviral Activity Exploration
The imidazole scaffold is a versatile pharmacophore that is a constituent of numerous compounds with a wide spectrum of biological activities, including significant antiviral properties. nih.govchemijournal.com Imidazole derivatives have been investigated for activity against a diverse range of viral pathogens, making this chemical class a focal point in the search for new antiviral agents. nih.govnih.gov
Broad-Spectrum Antiviral Potential
Research has established that compounds containing the imidazole moiety exhibit inhibitory activity against both RNA and DNA viruses. nih.gov This broad-spectrum potential is a highly desirable attribute for an antiviral drug candidate. The versatility of the imidazole ring allows it to interact with a variety of viral and host cell targets, leading to activity against multiple, unrelated viruses. nih.gov
Derivatives of imidazole have been reported to be active against a wide array of viruses, as detailed in the table below.
| Virus Family | Specific Viruses | Reference |
|---|---|---|
| Orthopoxviridae | Vaccinia virus, Cowpox virus, Ectromelia virus, Variola virus | rsc.orgnih.gov |
| Herpesviridae | Herpes Simplex Virus (HSV-1, HSV-2), Human Cytomegalovirus (HCMV) | nih.govcore.ac.uk |
| Flaviviridae | Hepatitis C Virus (HCV), Dengue Virus (DENV), Yellow Fever Virus (YFV), Bovine Viral Diarrhea Virus (BVDV), Zika Virus | mdpi.comnih.govmdpi.com |
| Picornaviridae | Coxsackievirus B (CVB-2), Echoviruses | nih.govcore.ac.uk |
| Retroviridae | Human Immunodeficiency Virus (HIV) | core.ac.ukgoogle.com |
| Polyomaviridae | BK human polyomavirus | nih.gov |
| Orthomyxoviridae | Influenza A virus | nih.gov |
| Papillomaviridae | Human Papillomavirus (HPV) | nih.gov |
| Adenoviridae | Adenovirus | core.ac.ukmdpi.com |
This extensive list underscores the potential of the imidazole class, and by extension this compound, as a foundation for developing broad-spectrum antiviral agents.
Applications in Agrochemical Research and Development
Role as a Precursor for Agrochemical Active Ingredients
Methyl 1-methyl-1H-imidazole-2-carboxylate serves as a foundational molecule for the synthesis of a variety of agrochemical compounds. The ester and imidazole (B134444) functionalities can be readily transformed into other chemical groups, enabling the construction of more complex molecules with desired agrochemical properties.
The imidazole scaffold is a well-known constituent of several commercial fungicides. For instance, prochloraz (B1679089), a broad-spectrum fungicide, contains an imidazole ring. google.comnih.govfao.orgfao.org While the direct synthesis of prochloraz from this compound is not explicitly detailed in readily available literature, the fundamental imidazole structure is crucial to its activity. The synthesis of such fungicides often involves the reaction of imidazole with other chemical intermediates. google.com The carboxylate group of this compound could potentially be converted to an amide, a key functional group in prochloraz.
In the realm of herbicides, the imidazolinone class of compounds, which are potent inhibitors of amino acid biosynthesis in plants, are of significant importance. taylorfrancis.comrit.edu The synthesis of these herbicides typically starts from ortho-dicarboxylic acids. taylorfrancis.com However, the structural similarity of the imidazole core in this compound suggests its potential as a starting material for novel imidazolinone analogues or other imidazole-based herbicides. Research has shown that certain imidazole carboxylic acid esters possess herbicidal activity by inhibiting sterol biosynthesis in plants.
Table 1: Imidazole-based Agrochemicals
| Agrochemical Class | Example | Key Structural Feature |
| Fungicide | Prochloraz | Imidazole ring |
| Herbicide | Imazamox (Imidazolinone) | Imidazolinone ring |
The application of imidazole derivatives extends to insect control. Imidazole-based compounds have been investigated for their insecticidal properties, with some derivatives showing the ability to inhibit crucial enzymes in insects. researchgate.net The structural framework of this compound offers a template for the development of novel insecticides. By modifying the substituents on the imidazole ring and the carboxylate group, chemists can explore new chemical spaces to identify compounds with potent and selective insecticidal activity.
Furthermore, the imidazole structure is present in naturally occurring and synthetic plant growth regulators. For example, imidazole-4-carboxamide, a compound isolated from a fungus, has demonstrated plant growth-regulating properties, including the ability to increase rice grain yield. nih.gov This highlights the potential of the imidazole carboxylate scaffold in developing new agents that can enhance crop growth and productivity. Research into benzo-1,2,3-thiadiazole-7-carboxylate derivatives has also identified potent plant activators, which can induce disease resistance in plants. nih.gov
Design and Synthesis of Novel Agrochemicals from Imidazole Carboxylate Scaffold
The imidazole carboxylate scaffold, exemplified by this compound, provides a robust platform for the rational design and synthesis of new agrochemicals. The principles of medicinal chemistry, such as structure-activity relationship (SAR) studies, are being applied to optimize the biological activity of imidazole derivatives.
By systematically altering the substituents at various positions of the imidazole ring and modifying the carboxylate group, researchers can fine-tune the compound's interaction with its biological target, thereby enhancing its efficacy and selectivity. For example, the synthesis of a series of imidazole derivatives and the subsequent evaluation of their biological activities allow for the identification of key structural features responsible for the desired agrochemical effect. researchgate.net This iterative process of design, synthesis, and testing is crucial for the discovery of next-generation crop protection products. The versatility of the imidazole ring allows for the creation of diverse chemical libraries, increasing the probability of identifying lead compounds with novel modes of action. nih.gov
Future Research Directions and Translational Potential
Development of Prodrug Strategies for Enhanced Bioavailability
A significant hurdle in drug development is achieving adequate bioavailability, which is often limited by poor solubility or permeability. The prodrug approach, where an inactive or less active molecule is chemically modified to create a derivative that is converted to the active drug in the body, is a well-established strategy to overcome these challenges. nih.gov Methyl 1-methyl-1H-imidazole-2-carboxylate is ideally suited for prodrug design, primarily by leveraging its methyl ester group.
Future research could focus on creating a variety of ester prodrugs of 1-methyl-1H-imidazole-2-carboxylic acid to finely tune its properties. By varying the alcohol moiety of the ester, researchers can modulate the rate of hydrolysis, solubility, and lipophilicity to match specific therapeutic needs.
Table 1: Hypothetical Ester Prodrugs of 1-methyl-1H-imidazole-2-carboxylic acid and Their Potential Properties
| Prodrug Moiety (R in Ester) | Expected Lipophilicity | Predicted Rate of Hydrolysis | Potential Advantage |
| Methyl (CH₃) | Moderate | Moderate | Balanced properties for systemic delivery |
| Ethyl (C₂H₅) | Higher | Moderate to Slow | Increased membrane permeability |
| tert-Butyl (C(CH₃)₃) | High | Slow (Steric Hindrance) | Slower, more sustained release of the parent acid |
| Acyloxyalkyl (e.g., Pivoxil) | High | Fast (Enzyme-specific) | Enhanced oral absorption via specific transporters |
| Polyethylene (B3416737) Glycol (PEG) | Low (Hydrophilic) | Variable | Improved water solubility for parenteral formulations |
Exploration of Conjugation and Hybrid Molecule Approaches
Molecular conjugation and the creation of hybrid molecules represent an advanced strategy to enhance therapeutic efficacy. This involves linking two or more distinct pharmacophores or functional entities to create a single molecular agent with improved or synergistic properties. mdpi.comnih.gov The structure of this compound, or its parent acid, offers functional handles for such modifications.
The carboxylic acid group of the parent molecule is a prime site for forming amide bonds with other molecules, such as targeting peptides, polymers, or other small-molecule drugs. nih.gov For instance, conjugation to a tumor-targeting peptide could direct the molecule specifically to cancer cells, increasing local efficacy while minimizing systemic exposure. Similarly, conjugation to polyethylene glycol (PEG) could extend the molecule's plasma half-life.
A "hybrid molecule" approach integrates two distinct pharmacophoric units into a single entity to target multiple biological pathways simultaneously. mdpi.com The imidazole (B134444) scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. nih.govijpsjournal.com This inherent bioactivity could be combined with other pharmacophores to create novel hybrid drugs with unique mechanisms of action.
Table 2: Potential Conjugation and Hybrid Molecule Strategies
| Strategy | Conjugation Partner | Potential Attachment Site | Therapeutic Goal |
| Targeted Delivery | Tumor-homing peptide | Carboxylate group (as amide) | Cancer therapy |
| Improved Pharmacokinetics | Polyethylene Glycol (PEG) | Carboxylate group (as ester/amide) | Increased circulation time |
| Hybrid Molecule | Anti-inflammatory drug (e.g., NSAID) | Carboxylate group (as ester/anhydride) | Dual-action anti-inflammatory/other |
| Bio-orthogonal Labeling | Alkyne or Azide group | Attached via a linker to the carboxylate | Chemical biology tool for tracking |
Integration into Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design (FBDD) has emerged as a powerful method for identifying lead compounds in drug discovery. The process begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. These initial hits are then optimized and grown or linked together to produce a high-affinity lead compound.
This compound possesses the ideal characteristics of a molecular fragment. It has a low molecular weight and a simple, rigid structure containing key pharmacophoric features. The imidazole ring is particularly valuable, as it can participate in a wide range of intermolecular interactions crucial for protein binding, including hydrogen bonding (as an acceptor at the N3 position), π-π stacking, and metal coordination. tci-thaijo.org The N-methyl group and the methyl ester provide defined hydrophobic and hydrogen bond acceptor features, respectively. Screening this molecule or its parent acid could reveal novel binding modes and starting points for the development of potent and selective inhibitors against various protein targets.
Table 3: Pharmacophoric Features of this compound for FBDD
| Structural Feature | Potential Interaction with Protein Target | Role in Binding |
| Imidazole Ring (N3 Atom) | Hydrogen Bond Acceptor | Anchoring the fragment in a binding pocket |
| Imidazole Ring (Aromatic System) | π-π Stacking, Cation-π Interactions | Interaction with aromatic residues (e.g., Phe, Tyr, Trp) |
| N1-Methyl Group | Hydrophobic/Van der Waals Interaction | Filling small, non-polar sub-pockets |
| Carbonyl Oxygen (Ester) | Hydrogen Bond Acceptor | Forming directional interactions with H-bond donors (e.g., Arg, Lys, backbone NH) |
| Methyl Group (Ester) | Hydrophobic/Van der Waals Interaction | Occupying lipophilic regions |
Sustainable Synthesis and Biocatalytic Approaches
The principles of green chemistry are increasingly guiding the development of chemical syntheses, aiming to reduce waste, minimize energy consumption, and use renewable resources. mdpi.com Future research on this compound should prioritize the development of sustainable and eco-friendly synthetic routes.
Traditional methods for imidazole synthesis can involve harsh conditions or hazardous reagents. organic-chemistry.org Green chemistry approaches could involve one-pot, multi-component reactions that increase efficiency and reduce purification steps. scispace.com The use of greener solvents, such as water or ethanol (B145695), or even solvent-free conditions, would significantly improve the environmental footprint of the synthesis. scispace.comnih.gov
Biocatalysis offers a particularly attractive avenue for sustainable synthesis. The final step in producing the target molecule—the esterification of 1-methyl-1H-imidazole-2-carboxylic acid—is an ideal candidate for enzymatic catalysis. Lipases, for example, can efficiently catalyze ester formation under mild conditions, often with high selectivity and without the need for hazardous coupling agents. Furthermore, the use of imidazolium-based ionic liquids as dual solvent-catalysts for esterification reactions has been reported, offering a novel and recyclable system for synthesis. rsc.org
Table 4: Comparison of Hypothetical Synthetic Approaches
| Parameter | Conventional Approach | Sustainable/Biocatalytic Approach |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., Ethanol, Water) or Ionic Liquids |
| Catalyst | Stoichiometric coupling agents, strong acids | Biocatalyst (e.g., Immobilized Lipase) or reusable solid acid catalyst |
| Energy Input | High-temperature reflux | Mild temperatures (e.g., room temp to 50°C) or Microwave irradiation |
| Byproducts/Waste | Salt byproducts, hazardous solvent waste | Water, recyclable catalyst, biodegradable solvent |
| Atom Economy | Moderate | High (especially in one-pot reactions) |
Advanced Material Science Applications
The unique structural features of the imidazole and carboxylate groups make the parent acid, 1-methyl-1H-imidazole-2-carboxylic acid, an excellent candidate as an organic linker for the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs). rsc.org MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. Their high surface area and tunable pore environments give them potential in applications such as gas separation and storage, catalysis, and drug delivery. rsc.org
The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can coordinate effectively with a wide range of metal ions (e.g., Zn(II), Cu(II), Co(II)), leading to the formation of stable, porous frameworks. acs.orgmdpi.com The specific geometry of the 1-methyl-1H-imidazole-2-carboxylate ligand could direct the formation of novel MOF topologies with unique properties. For example, the presence of the N-methyl group could influence the packing within the framework and modify the properties of the pores. Research in this area would involve systematically reacting the ligand with various metal salts under different conditions to create and characterize new MOF structures and explore their functional properties.
Table 5: Potential MOFs using 1-methyl-1H-imidazole-2-carboxylate as a Ligand
| Metal Ion | Potential MOF Structure | Potential Application |
| Zinc (II) | 3D porous framework | Gas storage (CO₂, H₂), Luminescent sensing |
| Copper (II) | 2D layered or 3D interpenetrated network | Heterogeneous catalysis, Magnetic materials |
| Cobalt (II) | Pillared-layer framework | Proton conduction, Electrochemical sensing |
| Cadmium (II) | High-connectivity network | Luminescence, Pollutant adsorption |
| Barium (II) | Dense 3D framework | Proton conduction materials |
Q & A
Q. What are the optimized synthetic routes for methyl 1-methyl-1H-imidazole-2-carboxylate, and how can reaction yields be improved?
The compound is synthesized via alkylation of the imidazole ring using diazomethane in a methanol/diethyl ether solvent system. Excess diazomethane (~10 equivalents) ensures complete methylation, followed by purification via silica flash chromatography (1:4 EtOAc/hexanes) to achieve 64% yield. Key factors include maintaining anhydrous conditions and controlling reaction time to minimize side products like regioisomers (e.g., 15b in ).
Q. How can spectroscopic techniques confirm the structure of this compound?
Structural validation employs:
- 1H NMR : Peaks at δ 4.04 (s, 3H, OCH3), 3.96 (s, 3H, NCH3), and 3.82 (s, 3H, COOCH3).
- 13C NMR : Carboxylic ester carbonyl at δ 161.6 (C=O), aromatic carbons between δ 115–143 ppm.
- HRESITOFMS : [M+H]+ at m/z 247.1080 (Δ = 0.3 ppm vs. calculated). Cross-referencing with computational databases (e.g., PubChem) ensures accuracy.
Advanced Research Questions
Q. What computational tools are effective in designing novel synthetic pathways for imidazole carboxylate derivatives?
AI-driven platforms like Reaxys and Pistachio leverage reaction databases to propose retrosynthetic routes. For example, Template_relevance models predict feasible steps such as esterification or ring closure, validated against experimental data (e.g., ). Molecular dynamics simulations further optimize solvent and catalyst choices .
Q. How can researchers resolve contradictions in regioisomer formation during alkylation reactions?
Competing products (e.g., 15a vs. 15b in ) arise from steric and electronic effects. Mechanistic studies using DFT calculations identify transition-state energies, while HPLC or chiral chromatography isolates isomers. Kinetic control (shorter reaction times) favors the thermodynamically stable product .
Q. What safety protocols are critical for handling methyl imidazole carboxylates and their intermediates?
Q. How do salt forms (e.g., lithium carboxylates) influence the compound’s reactivity in coordination chemistry?
Lithiation (e.g., lithium 1-methyl-1H-imidazole-2-carboxylate) enhances solubility in polar aprotic solvents, facilitating metal-ligand coordination. X-ray crystallography reveals binding modes, while IR spectroscopy tracks shifts in C=O stretching ( ) .
Q. Can this compound serve as a pharmacophore in drug discovery?
Docking studies (e.g., AutoDock Vina) assess binding to targets like EGFR. ADMET predictions (SwissADME) evaluate bioavailability and toxicity. Derivatives with substituents at C4/C5 (e.g., methoxyphenyl groups) show improved binding affinity in imidazole-based inhibitors ( ) .
Key Methodological Takeaways
- Synthesis : Prioritize regioselective alkylation and chromatographic purification.
- Characterization : Combine NMR, MS, and computational validation.
- Safety : Adhere to protocols for reactive intermediates and waste.
- Advanced Design : Integrate AI tools and mechanistic studies to optimize pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
